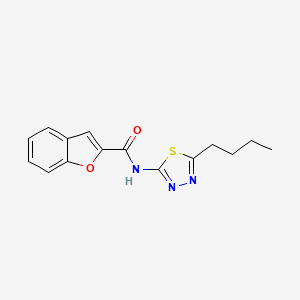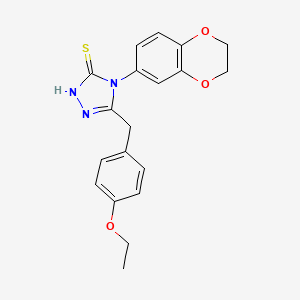![molecular formula C21H28N4O2 B4612981 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4612981.png)
2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Vue d'ensemble
Description
2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the tert-butylphenoxy group, followed by the introduction of the pyrimidin-2-yl group onto the piperazine ring. The final step involves the formation of the propan-1-one linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the propan-1-one moiety.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific sites of reactivity within the molecule. For example, oxidation of the tert-butyl group could yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Medicinally, 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one could be explored for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In industry, the compound could find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Tert-butylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one may exhibit unique properties due to the specific positioning of the pyrimidin-2-yl group. This could influence its reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(27-18-8-6-17(7-9-18)21(2,3)4)19(26)24-12-14-25(15-13-24)20-22-10-5-11-23-20/h5-11,16H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDCOIQEJSZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-[4-(2,5-DIMETHOXYBENZOYL)BENZAMIDO]-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4612900.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4612914.png)
![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4612936.png)
![4-butoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4612939.png)
![1-(2-methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4612944.png)
![N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B4612945.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4612955.png)
![methyl 2-cyano-3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}acrylate](/img/structure/B4612962.png)
![(5E)-1-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4612970.png)
![1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4612975.png)

![1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4612992.png)

![N'-[(2-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4613004.png)
